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Compound of Interest

Compound Name: 1,3,6-Hexanetricarbonitrile

Cat. No.: B156369 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules.[1][2] This application note provides a detailed

protocol for the use of ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy for the structural

characterization of 1,3,6-Hexanetricarbonitrile. This compound, with the molecular formula

C9H11N3, is a versatile building block in organic synthesis.[3][4] Its structure features a

hexane backbone with three nitrile functional groups, presenting a unique spectroscopic

challenge.

Molecular Structure

Chemical Formula: C₉H₁₁N₃ Molecular Weight: 161.2 g/mol [1][5] CAS Number: 1772-25-4[3]

[5]

The structure of 1,3,6-Hexanetricarbonitrile contains a chiral center at the C3 position,

rendering all nine carbon atoms and the protons on the chiral backbone diastereotopic and

thus chemically non-equivalent. This non-equivalence is expected to result in a complex but

informative NMR spectrum.[1]
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The following tables summarize the predicted and theoretical NMR data for 1,3,6-
Hexanetricarbonitrile.

Table 1: Predicted ¹H NMR Data for 1,3,6-Hexanetricarbonitrile

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H3 2.80 - 2.95 Multiplet 1H

H1, H6 2.40 - 2.60 Multiplet 4H

H2, H4, H5 1.70 - 2.00 Multiplet 6H

(Data sourced from predicted values)[1]

Table 2: Theoretical ¹³C NMR Data for 1,3,6-Hexanetricarbonitrile

Carbon Assignment
Theoretical Chemical Shift
(δ, ppm)

Rationale

C1, C3, C6 (Nitrile Carbons) 118 - 125
Characteristic region for nitrile

carbons.

C3 (Methine) 25 - 35
Aliphatic methine adjacent to a

nitrile group.

C1, C2, C4, C5, C6

(Methylene)
15 - 40

Aliphatic methylene carbons in

various environments.

(Note: Due to the chiral center at C3, all nine carbon atoms are expected to be chemically non-

equivalent, leading to nine distinct signals in the ¹³C NMR spectrum.)[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-

polar to moderately polar organic compounds like 1,3,6-Hexanetricarbonitrile.[1] Other

potential solvents include deuterated acetonitrile (CD₃CN) or deuterated dimethyl sulfoxide

(DMSO-d₆).

Procedure:

Accurately weigh approximately 5-10 mg of 1,3,6-Hexanetricarbonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

If required for chemical shift referencing, add a small amount of tetramethylsilane (TMS)

as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. ¹H NMR Spectroscopy

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b156369?utm_src=pdf-body
https://www.benchchem.com/product/b156369
https://www.benchchem.com/product/b156369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase the spectrum carefully.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent

peak.

Integrate all signals.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

3. ¹³C NMR Spectroscopy

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H

frequency).

Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Processing:

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the solvent peak.

4. 2D NMR Spectroscopy (COSY and HSQC)
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To further elucidate the complex structure and assign the overlapping proton signals, 2D NMR

experiments are highly recommended.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin

coupling networks.

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Parameters: Adjust spectral widths and number of increments based on the ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton-carbon (¹H-¹³C) pairs.

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments).

Parameters: Set the ¹³C spectral width to encompass all carbon signals and the ¹H

spectral width based on the proton spectrum.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of 1,3,6-
Hexanetricarbonitrile and the expected proton-proton correlations.
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Caption: Experimental workflow for NMR-based structural elucidation.
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Caption: Expected ¹H-¹H COSY correlations in 1,3,6-Hexanetricarbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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